3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Description
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-6-4-11(5-7-13)14-10-20-15(17-14)12-3-2-8-16-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDIQTNMPYCESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326436 | |
| Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
789483-49-4 | |
| Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine moiety, often through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Step 1: Bromination of Acetophenone
Acetophenone undergoes bromination using phenyltrimethylammonium tribromide to form a brominated intermediate. This step introduces a reactive site for subsequent heterocyclic formation.
Step 2: Thiazole Formation
The brominated intermediate reacts with thiourea to form 2-aminothiazole. This step establishes the thiazole ring, a critical structural feature of the target compound.
Step 3: Acetylation
The amine group in the thiazole is acetylated using acetic anhydride to protect it during subsequent reactions. This step ensures stability during functionalization steps.
Step 4: Functionalization of the Thiazole Ring
The acetylated thiazole undergoes functionalization at the 5-position. Reagents such as formaldehyde and acetic anhydride under microwave irradiation introduce substituents like methyl groups, enabling further structural diversification.
Step 5: Deprotection and Piperazine Coupling
The acetyl group is removed to regenerate the amine, which then reacts with piperazine derivatives under basic conditions. This step introduces the piperazine moiety, a common functional group in drug design.
Step 6: Hydrolysis
A terminal ester group is hydrolyzed to yield the final compound. This step finalizes the structure by removing protecting groups and activating functional groups for biological activity.
Reaction Conditions and Reagents
| Step | Reagents | Conditions |
|---|---|---|
| Bromination | Phenyltrimethylammonium tribromide | Room temperature |
| Thiazole formation | Thiourea | Standard reaction conditions |
| Acetylation | Acetic anhydride | Stirring at 60°C |
| Functionalization | Formaldehyde, acetic anhydride | Microwave irradiation at 170°C |
| Deprotection & Coupling | Sodium hydride, tetrahydrofuran | Ice cooling, room temperature stirring |
| Hydrolysis | Aqueous acid or base (e.g., hydrochloric acid) | Standard hydrolysis conditions |
Structural and Functional Relationships
The synthesis leverages ipso-substitution reactions to couple the thiazole-pyridine core with functional groups like piperazine. This method ensures regioselectivity and efficiency. Additionally, Buchwald-Hartwig amination is employed in analogous syntheses to introduce aryl groups, highlighting the versatility of coupling strategies in heterocyclic chemistry .
Challenges and Optimization
The synthesis requires careful control of reaction temperatures and reagent ratios to avoid side reactions. For example, microwave irradiation during functionalization ensures rapid and selective formation of the desired product. Similarly, the use of sodium hydride in coupling reactions provides a strong base to facilitate deprotonation and substitution .
Comparative Analysis of Related Compounds
While the exact synthesis of 3-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is detailed above, analogous compounds (e.g., 5-chloro-3-(4-methylsulfonyl)phenyl-pyridine) share similar synthetic strategies but differ in substituents. For instance, chlorination at specific positions enhances COX-2 selectivity, as observed in related studies .
Scientific Research Applications
Cyclooxygenase Inhibition
One of the primary applications of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is its role as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and selective inhibition can lead to therapeutic effects in conditions such as:
- Arthritis
- Cancer
Research indicates that derivatives of this compound exhibit significant activity against COX-2 while sparing COX-1, which may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity. For instance:
- In vitro studies demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in developing new antibiotics .
Antidepressant Activity
Recent studies have evaluated the antidepressant-like effects of compounds related to this compound. In animal models:
- Behavioral tests indicated that certain derivatives significantly reduced immobility times in forced swim tests (TST) and tail suspension tests (MFST), suggesting efficacy in treating depression .
Case Studies
Mechanism of Action
The mechanism of action of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycles : The target compound’s thiazole-pyridine core differs from the pyridin-2-amine derivatives in and the piperidine/piperidone systems in . The thiazole ring is associated with antimicrobial activity, while piperidine derivatives often target neurological pathways .
Substituent Effects: The methylsulfonyl group in the target compound may enhance binding to polar active sites compared to fluorine or trifluoromethyl groups in ’s analogs, which are smaller and less polar . The 3-position pyridine in the target compound (vs.
Hypothesized Bioactivity
While direct data for the target compound is lacking, structural parallels suggest:
- Antimicrobial Potential: Thiazole derivatives in exhibit antibacterial activity, likely due to thiazole’s interference with bacterial cell wall synthesis. The methylsulfonyl group may modulate solubility or target affinity .
- Anti-inflammatory Activity : Trifluoromethyl-substituted analogs in show anti-inflammatory effects, possibly via COX-2 inhibition. The target’s methylsulfonyl group could enhance this via stronger electron withdrawal .
- CNS Applications : Piperidine derivatives in may target neurological receptors (e.g., sigma-1), but the target’s thiazole-pyridine core likely shifts therapeutic focus .
Physicochemical Properties and Drug-Likeness
- Bioavailability : Thiazole-pyridine systems may exhibit moderate membrane permeability, whereas piperidine derivatives () could have higher CNS penetration due to increased lipophilicity .
Biological Activity
The compound 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a thiazole-derived pyridine that has garnered attention due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, anticonvulsant effects, and other pharmacological activities, while presenting relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 264.31 g/mol
The presence of the methylsulfonyl group and thiazole moiety is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), colorectal cancer (HT-29), and others.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | <10 | Induction of apoptosis |
| 2 | HT-29 | <20 | Inhibition of cell proliferation |
| 3 | Jurkat | <15 | Bcl-2 inhibition |
Note: Values are indicative based on various studies.
Anticonvulsant Activity
The compound also exhibits anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated compounds that demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influenced efficacy.
Case Study: Anticonvulsant Activity Assessment
In a study evaluating the anticonvulsant effects of various thiazole derivatives, one compound demonstrated a protective effect against seizures induced by pentylenetetrazol (PTZ), with a median effective dose (ED) significantly lower than standard anticonvulsants.
Other Pharmacological Activities
Beyond anticancer and anticonvulsant effects, thiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Compounds have been tested against various bacterial strains, showing effective inhibition.
- Anti-inflammatory Properties : Some derivatives exhibited anti-inflammatory effects in models of acute inflammation.
Molecular Modeling Studies
Molecular dynamics simulations have been employed to understand the interaction of these compounds with target proteins. For instance, interactions with Bcl-2 protein were characterized by hydrophobic contacts and hydrogen bonding, suggesting a mechanism for their cytotoxic effects against cancer cells.
Table 2: Molecular Interaction Studies
| Compound | Target Protein | Interaction Type | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1 | Bcl-2 | Hydrophobic contacts | -8.5 |
| 2 | EGFR | Hydrogen bonding | -7.0 |
Q & A
Basic: What are the common synthetic routes for 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Suzuki-Miyaura coupling : To introduce the 4-(methylsulfonyl)phenyl group to the thiazole ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Pyridine functionalization : Pyridine derivatives may be coupled to the thiazole core using cross-coupling reactions.
Optimization strategies : - Use high-purity reagents and controlled temperatures (e.g., 60–80°C for coupling reactions).
- Catalytic systems like PdCl₂(dppf) with ligand additives improve yield .
- Purification via column chromatography or recrystallization enhances purity (>95% by HPLC) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., pyridine C-H coupling patterns at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.45) .
- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .
Advanced: How do structural modifications at the pyridine or thiazole rings influence the compound's biological activity, particularly in COX-2 inhibition?
Methodological Answer:
- Pyridine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine C-3 position enhances COX-2 selectivity by stabilizing π-π interactions in the enzyme's hydrophobic pocket .
- Thiazole substitutions : Bulky substituents (e.g., morpholine at C-3 of the thiazole) improve binding affinity (IC₅₀ = 0.07 µM for COX-2 vs. 217.1 selectivity index) .
- Methylsulfonyl group : The para-methylsulfonylphenyl moiety is critical for hydrogen bonding with COX-2 Arg513 .
Advanced: What strategies can resolve contradictions in bioactivity data across different in vitro assays for this compound?
Methodological Answer:
- Assay standardization : Use identical enzyme sources (e.g., recombinant human COX-2) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal assays : Validate results with fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
- Control compounds : Include reference inhibitors (e.g., celecoxib) to calibrate assay sensitivity .
- Data normalization : Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and cell viability in cellular assays .
Advanced: How can computational chemistry predict the binding affinity of this compound to target proteins like COX-2?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions. Key parameters:
- MD Simulations : GROMACS or AMBER simulate dynamic binding (20–50 ns trajectories) to assess stability of the methylsulfonyl-phenyl interaction .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed to determine its X-ray structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
